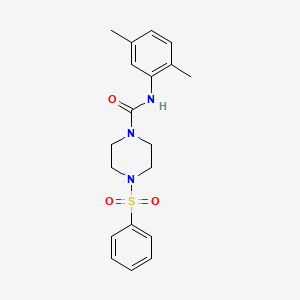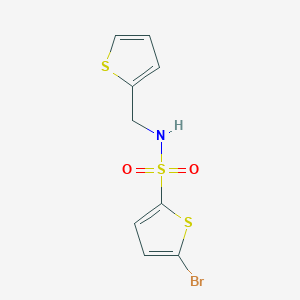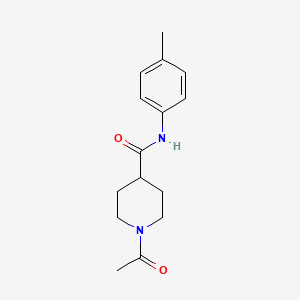
5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone)
説明
5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects. In
作用機序
The mechanism of action of 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects:
5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) has unique biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for detecting metal ions. Furthermore, this compound has been found to be non-toxic to normal cells, making it a promising candidate for further development.
実験室実験の利点と制限
One of the advantages of using 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) in lab experiments is its unique biochemical and physiological effects. This compound has been found to be non-toxic to normal cells, making it a promising candidate for further development. However, one of the limitations of using this compound is its complex synthesis method, which requires specific reagents and conditions.
将来の方向性
There are several future directions for the research and development of 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone). One potential direction is to explore the use of this compound as a fluorescent probe for detecting metal ions in biological systems. Another potential direction is to investigate the use of this compound as an antibacterial and antifungal agent. Furthermore, the anticancer properties of this compound could be further investigated for potential use in cancer therapy. Finally, the synthesis method of this compound could be optimized to improve yield and reduce cost.
In conclusion, 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) is a compound with unique biochemical and physiological effects that has potential applications in various fields. Its synthesis method has been optimized to achieve high yields, and its mechanism of action has been partially elucidated. Further research is needed to fully understand the potential applications of this compound and to optimize its synthesis method.
合成法
The synthesis of 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) involves a multistep process. The first step involves the reaction of 5-bromo-1H-indole-2,3-dione with hydrazine hydrate to form 5-bromo-1H-indole-2,3-dione hydrazone. The second step involves the reaction of 5-bromo-1H-indole-2,3-dione hydrazone with sodium azide to form 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone). This synthesis method has been optimized to achieve high yields of the final product.
科学的研究の応用
5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has also been studied for its potential as an antibacterial and antifungal agent. Furthermore, this compound has been investigated for its potential as a fluorescent probe for detecting metal ions.
特性
IUPAC Name |
5-bromo-3-(2H-tetrazol-5-yldiazenyl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN7O/c10-4-1-2-6-5(3-4)7(8(18)11-6)12-13-9-14-16-17-15-9/h1-3,11,18H,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWKLYLGVYZEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)O)N=NC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801180241 | |
| Record name | 5-Bromo-1H-indole-2,3-dione 3-[2-(2H-tetrazol-5-yl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801180241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
351329-66-3 | |
| Record name | 5-Bromo-1H-indole-2,3-dione 3-[2-(2H-tetrazol-5-yl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801180241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(2-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400037.png)

![2-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5400057.png)
![3-{[(2-fluoro-5-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5400064.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5400069.png)
![3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5400079.png)
![N-(2-fluorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400097.png)


![N-[3-(benzylamino)propyl]nicotinamide hydrochloride](/img/structure/B5400114.png)
![4-({2-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5400124.png)
![3-(2-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5400132.png)
![4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5400148.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5400149.png)